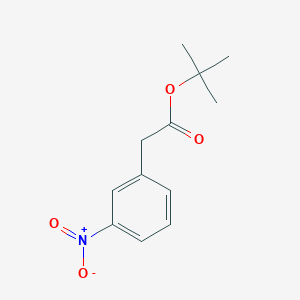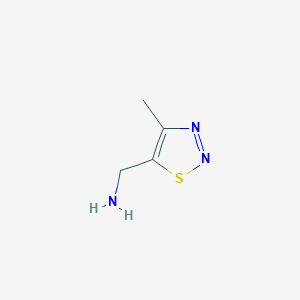![molecular formula C14H11Cl2N3 B1288060 7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine CAS No. 889939-43-9](/img/structure/B1288060.png)
7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine
Descripción general
Descripción
The compound "7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine" belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic organic compounds. This class of compounds has been extensively studied due to their diverse pharmacological activities, including anti-inflammatory, antitumor, anxiolytic, and potential antianxiety properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by various functionalization reactions. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides was achieved by preparing a 7-hydroxypyrazolo[1,5-a]pyrimidine intermediate, which was then chlorinated and reacted with different nucleophiles to yield various derivatives . Similarly, the synthesis of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines was performed by reacting ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates with dimethylformamide dimethylacetal .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring system. The presence of substituents on this core structure, such as chloro, methyl, or phenyl groups, can significantly influence the compound's electronic distribution and, consequently, its reactivity and biological activity .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including nucleophilic substitution, alkylation, and amidation, to yield a wide range of derivatives with different substituents at various positions on the core structure. These reactions are often regioselective and can be tuned to achieve the desired substitution pattern .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the core structure. For example, the introduction of chloro and methyl groups can affect the lipophilicity and electronic properties of the compound, which in turn can impact its pharmacokinetic and pharmacodynamic profiles .
Aplicaciones Científicas De Investigación
Overview of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold is a crucial heterocycle in drug discovery, known for its broad range of medicinal properties including anticancer, CNS agents, anti-infective, anti-inflammatory, CRF1 antagonists, and radiodiagnostic applications. This scaffold's structure-activity relationship (SAR) studies have been a significant focus, leading to the development of numerous drug candidates targeting various diseases. The synthetic strategies and biological properties of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, indicating a potential for further exploitation in drug development (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The regio-orientation and regioselectivity of 3(5)-aminopyrazoles reactions with 1,3-bielectrophilic reagents, leading to pyrazolo[1,5-a]pyrimidines, are critical for their chemical properties and biological activity. Understanding the regio-orientation is essential for synthesizing targeted molecules with desired biological activities. This area has been subject to extensive research to clarify the nucleophilicity of the aminopyrazoles and the resulting structural orientation, which plays a vital role in the scaffold's application in medicinal chemistry (Mohamed & Mahmoud, 2019).
Pyrazolo[1,5-a]pyrimidines in Optoelectronics
Research on pyrazolo[1,5-a]pyrimidines and related compounds has extended beyond medicinal applications to include optoelectronics. These compounds have been explored for their potential in creating novel optoelectronic materials, demonstrating their versatility in applications such as organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The incorporation of pyrazolo[1,5-a]pyrimidine fragments into π-extended conjugated systems has shown significant value for developing new materials with desired luminescent and electroluminescent properties (Lipunova et al., 2018).
Catalytic Applications and Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold has also been studied for its application in catalysis and synthesis, particularly in the development of hybrid catalysts for synthesizing various heterocyclic compounds. These studies highlight the scaffold's importance in facilitating diverse chemical reactions, including multi-component reactions (MCRs), which are crucial for developing complex molecules efficiently and eco-friendly. This research underscores the scaffold's utility in not only medicinal chemistry but also in broader synthetic applications (Parmar et al., 2023).
Optical Sensors and Biological Significance
Beyond its structural and synthetic utility, pyrazolo[1,5-a]pyrimidine derivatives have been identified as excellent candidates for developing optical sensors due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for sensing applications, further expanding the scope of their scientific research applications. The development of pyrazolo[1,5-a]pyrimidine-based optical sensors is a testament to the scaffold's versatility and potential in various scientific and technological fields (Jindal & Kaur, 2021).
Safety And Hazards
Direcciones Futuras
The future directions in the research of pyrazolo[1,5-a]pyrimidines likely involve the design and development of novel active pyrimidine scaffolds with more activity and less harm . This includes the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrimidine scaffold .
Propiedades
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3/c1-8-9(2)17-13-7-12(18-19(13)14(8)16)10-4-3-5-11(15)6-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIZSUGHDHQEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC(=N2)C3=CC(=CC=C3)Cl)N=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169447 | |
| Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
889939-43-9 | |
| Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1287993.png)








![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)